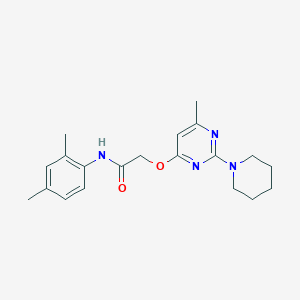![molecular formula C14H18N2O B2944674 2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol CAS No. 1607312-55-9](/img/structure/B2944674.png)
2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” is a versatile chemical compound with immense potential in scientific research1. It is part of a collection of unique chemicals provided by Sigma-Aldrich23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized using copper (II) complexes with multidentate ligands4. The reaction appears to be specific toward the ortho-carboxyl-substituted aromatic azides4.Molecular Structure Analysis
The molecular structure of a similar compound, cyclohexyl-prop-2-ynyl-amine, has been reported3. The SMILES string for this compound is C#CCNC1CCCCC13. However, the exact molecular structure of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” is not available in the retrieved data.
Chemical Reactions Analysis
The specific chemical reactions involving “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data. However, similar compounds have been used in the CuI-mediated click reaction of aromatic azides4.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, cyclohexyl-prop-2-ynyl-amine, have been reported3. It is a solid with a molecular weight of 137.223. However, the exact physical and chemical properties of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Biological Activity of Cyclopropyl Analogues
Cyclopropyl analogues, including structures similar to the query compound, have been synthesized and evaluated for their biological activity. For instance, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were explored as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. These studies involve receptor binding and modulation assays to understand their selectivity and potency, highlighting the role of cyclopropyl groups in medicinal chemistry (M. Dappen et al., 2010; M S Dappen et al., 1991).
Directing Groups for C-H Activation
The use of directing groups in the functionalization of C-H bonds represents a significant area of research. For example, 1-aminopyridinium ylides serve as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This methodology emphasizes the versatility of pyridine derivatives (similar to the query compound) in facilitating site-selective modifications of complex molecules, which is crucial for the synthesis of pharmacologically relevant structures (K. Le et al., 2019).
Synthesis and Evaluation of Cyclopropylmethyl Derivatives
Compounds featuring the cyclopropylmethyl group, akin to the query chemical, have been synthesized and assessed for their pharmacological properties. For instance, (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one was investigated as a selective mu-opioid receptor antagonist, showcasing the therapeutic potential of cyclopropylmethyl derivatives in receptor modulation (H. Schmidhammer et al., 1989).
Safety And Hazards
The safety and hazards associated with a similar compound, cyclohexyl-prop-2-ynyl-amine, have been reported3. It has a hazard classification of Acute Tox. 4 Oral3. However, the exact safety and hazards of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data.
Zukünftige Richtungen
The compound “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” has immense potential in scientific research1. Its applications in various fields are yet to be fully explored, opening up a world of endless possibilities1.
Eigenschaften
IUPAC Name |
2-[[cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-8-16(9-12-5-6-12)10-13-14(17)7-4-11(2)15-13/h1,4,7,12,17H,5-6,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJTYJXBEOBSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN(CC#C)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

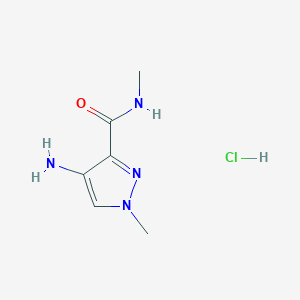
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944595.png)
![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)
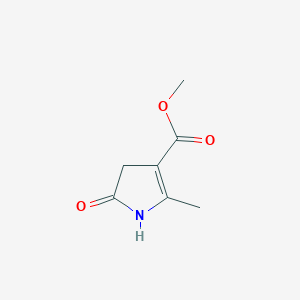
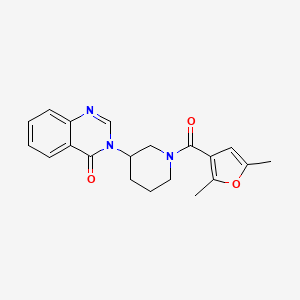
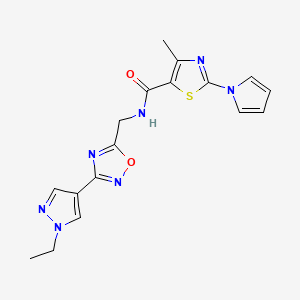
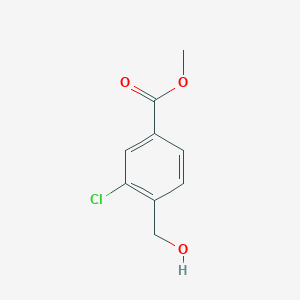
![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)
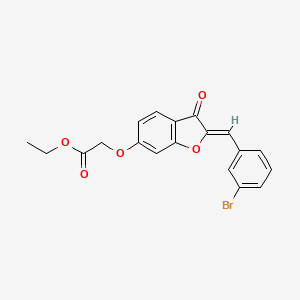
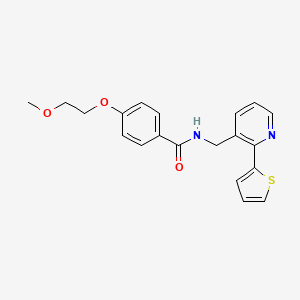
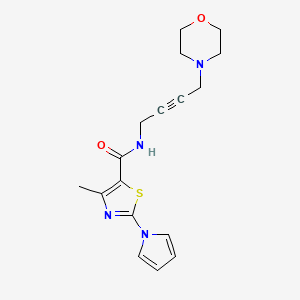
![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)
